Aabd-SH
Description
Historical Development and Genesis of AABD-SH as a Reagent
The development of this compound as a fluorogenic reagent is rooted in research exploring the relationship between the structure of benzofurazan (B1196253) compounds (also known as 2,1,3-benzoxadiazoles) and their fluorescence characteristics. dss.go.thrsc.orgrsc.org Early studies established a correlation between the fluorescence properties, including intensity and excitation/emission wavelengths, and the Hammett substituent constants of groups attached to the 4- and 7-positions of the benzofurazan core. dss.go.thrsc.org This understanding allowed researchers to predict the fluorescence behavior of novel benzofurazan derivatives. dss.go.thrsc.org
Guided by this empirical method, 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (this compound) was synthesized with the specific aim of creating a new fluorogenic derivatization reagent for carboxylic acids. dss.go.thrsc.org The design principle was based on the observation that while this compound itself exhibits weak fluorescence, its derivatives formed after reaction with carboxylic acids show strong fluorescence. dss.go.thrsc.org This characteristic "turn-on" fluorescence upon reaction is a key feature of effective fluorogenic reagents, as it minimizes interference from the unreacted reagent. dss.go.th
Structural Basis and Functional Group Analysis of 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole
The chemical structure of 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole (this compound) consists of a benzoxadiazole core substituted at the 4-position with an acetamido group and at the 7-position with a mercapto group. nih.govfishersci.calabsolu.castarshinechemical.com
The key functional groups present in this compound are:
Benzoxadiazole core: A bicyclic ring system containing a furan (B31954) ring fused with a 1,2,5-oxadiazole ring. This core structure is foundational to its fluorescent properties.
Mercapto group (-SH): Also known as a thiol or sulfhydryl group, this functional group is a key reactive center of this compound. utexas.edulibretexts.orgtutorchase.com Thiols are known for their reactivity, particularly in reactions involving nucleophilic attack or radical additions. wikipedia.orgwikipedia.orglibretexts.org The presence of the mercapto group allows this compound to react with specific functionalities on target molecules, such as carboxylic acids, under appropriate reaction conditions. dss.go.thnih.govresearchgate.net
The molecular formula of this compound is C₈H₇N₃O₂S, and its molecular weight is approximately 209.23 g/mol . nih.govlabsolu.ca
The reactivity of this compound as a fluorogenic reagent for carboxylic acids relies on the reaction between the mercapto group and the carboxylic acid in the presence of coupling reagents like triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS). dss.go.thrsc.orgnih.gov This reaction forms a thioester linkage, resulting in a fluorescent derivative. dss.go.th
Table: Chemical Information for this compound
| Property | Value | Source |
| IUPAC Name | N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | nih.gov |
| Synonyms | 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, this compound | nih.govfishersci.ca |
| Molecular Formula | C₈H₇N₃O₂S | nih.govlabsolu.ca |
| Molecular Weight | 209.23 g/mol | nih.gov |
| CAS Number | 254973-02-9 | nih.govfishersci.ca |
| PubChem CID | 135888867 | nih.govlabsolu.ca |
| Functional Groups | Acetamido, Mercapto (Thiol), Benzoxadiazole | nih.govutexas.edu |
Research findings have demonstrated the effectiveness of this compound in derivatizing carboxylic acids for sensitive detection. For instance, this compound has been successfully used to derivatize short-chain fatty acids (SCFAs) for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net The derivatization was reported to be fast and reliable, increasing the hydrophobicity of the SCFAs and enabling specific discrimination among different compounds. nih.govresearchgate.net Detection limits in the femtomole range have been achieved when using this compound for the derivatization and subsequent fluorimetric detection of carboxylic acids. dss.go.thrsc.org
Table: Example Research Findings with this compound
| Analyte Class | Application | Key Finding | Source |
| Carboxylic Acids | Fluorogenic derivatization for HPLC-FLD | Weak fluorescence of reagent, strong fluorescence of derivatives. Detection limits 10-20 fmol. | dss.go.thrsc.org |
| Short Chain Fatty Acids (SCFAs) | Derivatization for LC-MS/MS profiling | Fast and reliable derivatization (5 min at RT), increased hydrophobicity, enabled discrimination. | nih.govresearchgate.net |
| Farnesoic acid (FA) | Derivatization for HPLC-FD in biological samples | Successful derivatization for quantification in insect samples. | plos.org |
The application of this compound in academic research highlights its role as a valuable tool for enhancing the sensitivity of analytical methods, particularly for compounds containing carboxylic acid functionalities. Its development is a testament to the systematic approach of designing fluorogenic reagents based on structure-property relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDOGDWHMLWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NON=C12)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Aabd Sh
Established Synthetic Pathways for AABD-SH
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core 2,1,3-benzoxadiazole structure is typically formed through cyclization reactions of appropriately substituted benzene (B151609) derivatives.
Precursor Compounds and Reaction Intermediates
A plausible and commonly employed precursor for the synthesis of the this compound core structure is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This compound serves as a versatile starting material for introducing the necessary functional groups at the 4 and 7 positions of the benzoxadiazole ring.
The synthetic strategy generally proceeds through the following key intermediates:
4-Amino-7-nitro-2,1,3-benzoxadiazole derivatives: These are formed by the nucleophilic substitution of the chlorine atom in NBD-Cl with an amine.
4-Acetamido-7-nitro-2,1,3-benzoxadiazole: This intermediate is obtained by the acetylation of the amino group of the preceding intermediate.
4-Acetamido-7-amino-2,1,3-benzoxadiazole: The nitro group of the acetamido-nitro derivative is reduced to an amino group, paving the way for the introduction of the mercapto group.
Key Synthetic Steps: Nitro Group Reduction, Amino Group Acetylation, and Hydrolysis
The synthesis of this compound from its precursors involves several critical chemical transformations:
Nitro Group Reduction: The reduction of the nitro group at the 7-position is a crucial step. This transformation is typically achieved using various reducing agents. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with reagents like tin(II) chloride in an acidic medium. The choice of reagent is critical to ensure selectivity and avoid the reduction of other functional groups present in the molecule.
Amino Group Acetylation: The introduction of the acetyl group to protect the amino functionality at the 4-position is a standard procedure in organic synthesis. This is generally accomplished by reacting the amino-substituted benzoxadiazole with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.
Introduction of the Mercapto Group: The conversion of the amino group at the 7-position (obtained after nitro reduction) into a mercapto group is a key step. While the direct conversion of an aromatic amine to a thiol can be challenging, a common strategy involves the diazotization of the amine followed by reaction with a sulfur-containing nucleophile. Alternatively, a nucleophilic aromatic substitution on a suitable precursor, such as a 7-halo-4-acetamido-2,1,3-benzoxadiazole, with a sulfur source like sodium hydrosulfide (B80085) could be employed. The term "hydrolysis" in the context of the synthesis might refer to a final deprotection step if a protected thiol was used, or the work-up procedure of one of the synthetic steps.
Derivatization Reactions of this compound with Carboxylic Acids
This compound is primarily recognized for its role as a derivatizing agent for carboxylic acids, converting them into highly fluorescent thioesters. This reaction significantly enhances the sensitivity of detection in analytical techniques like high-performance liquid chromatography (HPLC).
Reaction Mechanism and Kinetics in the Presence of Condensation Reagents (e.g., Triphenylphosphine (B44618), 2,2'-Dipyridyl Disulfide)
The derivatization of carboxylic acids with this compound is facilitated by the use of condensation reagents, most notably a combination of triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS).
The proposed reaction mechanism involves the following key steps:
Activation of the Thiol: The thiol group of this compound is activated by reacting with 2,2'-dipyridyl disulfide in the presence of triphenylphosphine. This forms a reactive intermediate.
Formation of an Acyl Intermediate: The carboxylic acid reacts with this activated species, likely forming an acyl-triphenylphosphonium intermediate or a mixed anhydride, which is highly susceptible to nucleophilic attack.
Nucleophilic Attack by the Thiolate: The thiolate anion of this compound, or a related activated thiol species, then attacks the activated carboxylic acid derivative.
Formation of the Thioester: This nucleophilic attack leads to the formation of the corresponding fluorescent thioester derivative of the carboxylic acid and the release of byproducts such as triphenylphosphine oxide and 2-thiopyridone.
The reaction is known to be rapid, with derivatization often complete within minutes at room temperature. frontiersin.org
Optimization of Reaction Conditions for Derivatization Efficiency (e.g., reaction time, temperature)
The efficiency of the derivatization reaction is influenced by several parameters, including reaction time, temperature, and the concentration of reagents. While specific optimization data for this compound is not extensively published, general principles for similar thiol-carboxylic acid coupling reactions can be applied.
| Parameter | General Observation | Potential Impact on this compound Derivatization |
| Reaction Time | Often rapid for activated carboxylic acids. | Complete derivatization with this compound is reported to occur within 5 minutes at room temperature. frontiersin.org |
| Temperature | Room temperature is often sufficient. | Elevated temperatures are generally not required and may lead to the degradation of the reagent or product. |
| Reagent Concentration | A slight excess of the derivatizing and coupling agents is often used. | Optimizing the molar ratio of this compound, TPP, and DPDS to the carboxylic acid can maximize yield and minimize side reactions. |
| Solvent | Aprotic organic solvents are typically used. | Solvents like acetonitrile (B52724) or dimethylformamide are common choices for such reactions. |
Exploration of this compound Reactivity with Diverse Functional Groups
While the reaction of this compound with carboxylic acids is well-documented due to its analytical applications, its reactivity with other functional groups is less explored in the available scientific literature. However, based on the presence of the thiol and acetamido groups, as well as the electron-deficient nature of the benzoxadiazole ring, its potential reactivity can be inferred.
Thiol Group Reactivity: The thiol group (-SH) is a versatile functional group. It can act as a nucleophile, particularly in its deprotonated thiolate form. Therefore, this compound could potentially react with electrophiles such as alkyl halides, epoxides, and Michael acceptors (α,β-unsaturated carbonyl compounds). The thiol group can also undergo oxidation to form disulfides.
Acetamido Group Reactivity: The acetamido group (-NHCOCH₃) is generally stable. The amide bond can be hydrolyzed under strong acidic or basic conditions, which would yield the corresponding amino-mercapto-benzoxadiazole.
Benzoxadiazole Ring Reactivity: The 2,1,3-benzoxadiazole ring is an electron-withdrawing system. This property can influence the acidity of the thiol group and the nucleophilicity of other substituents on the ring. The ring itself can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly if there are good leaving groups present.
Further research is required to systematically investigate and characterize the reactivity of this compound with a broader range of functional groups to fully understand its chemical properties and expand its potential applications.
Spectroscopic and Theoretical Characterization of Aabd Sh and Its Derivatives
Fluorescence Properties and "On-Off" Switching Mechanisms of AABD-SH
The fluorescence of this compound and its derivatives is central to their utility. The benzoxadiazole (also known as benzofurazan) core is a well-established fluorophore. rsc.org The substituents at the 4- and 7-positions modulate the electronic properties of this core, influencing the spectral characteristics and quantum yields. The thiol (-SH) group in this compound, for instance, is a key functional group that can react with analytes like carboxylic acids, leading to significant changes in fluorescence, effectively acting as an "on-off" switch. This switching is triggered by the formation of a thioester conjugate, which alters the intramolecular charge transfer (ICT) characteristics of the molecule.
Investigation of Excitation and Emission Spectra of this compound and its Derivatives
The electronic absorption and emission spectra of benzoxadiazole derivatives are characterized by transitions in the visible region of the electromagnetic spectrum. researchgate.net Derivatization of the core structure, particularly at the 4- and 7-positions, allows for the fine-tuning of these properties. For instance, when this compound is conjugated to other molecules, the resulting derivative's spectral properties are altered.
Studies on related 4-mercapto-2,1,3-benzoxadiazole compounds show strong fluorescence. For example, derivatives of a similar reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), exhibit excitation and emission maxima at approximately 391 nm and 519 nm, respectively, when reacted with carboxylic acids. nih.gov Other benzoxadiazole derivatives have been reported with absorption maxima around 419 nm. researchgate.net The specific wavelengths are highly dependent on the electronic nature of the substituents and the polarity of the solvent, which can affect the energy of the excited state.
Table 1: Representative Spectroscopic Properties of Benzoxadiazole Derivatives
| Compound/Derivative Class | Typical Excitation Max (λex, nm) | Typical Emission Max (λem, nm) | Reference |
|---|---|---|---|
| MTBD-SH Carboxylic Acid Derivatives | 391 | 519 | nih.gov |
| π-Conjugated 2,1,3-Benzoxadiazoles | ~419 (Abs. Max) | - | researchgate.net |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole (B112162) | 410 | - | omlc.org |
Impact of Derivatization on Fluorescence Quantum Yields
The fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process, is critically influenced by the chemical structure of the fluorophore. For benzoxadiazole derivatives, non-radiative decay pathways, such as intersystem crossing (ISC) from the first excited singlet state (S₁) to a triplet state (e.g., T₂), compete with fluorescence emission. The energy gap between these states (S₁-T₂) is a key determinant of the quantum yield. rsc.org
Derivatization directly impacts this energy gap. Attaching different functional groups to the benzoxadiazole core alters the electronic distribution and, consequently, the energies of the singlet and triplet states. Research has shown that this compound was developed as a fluorogenic reagent, but subsequent work led to the design of new derivatives with superior properties based on the theoretical prediction of their quantum yields. nih.gov For example, 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole has a reported quantum yield of 0.36, while other π-conjugated systems featuring the 2,1,3-benzoxadiazole unit have demonstrated quantum yields of approximately 0.5. researchgate.netomlc.org By strategically selecting substituents, the rate of non-radiative decay can be minimized, thus enhancing the fluorescence quantum yield.
Quantitative Structure-Activity Relationships (QSAR) in Benzoxadiazole Analogs
QSAR studies provide a quantitative framework for understanding how changes in molecular structure affect the physicochemical properties and activity of a compound. For fluorescent probes like this compound, QSAR can correlate structural descriptors with fluorescence characteristics such as emission wavelength and quantum yield.
Correlation of Fluorescence Characteristics with Hammett Substituent Constants
The Hammett equation is a foundational tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgnih.gov It has been successfully applied to correlate fluorescence properties with the electronic influence of substituents. A known relationship exists between the fluorescence characteristics (intensity, excitation/emission wavelengths) of benzofurazan (B1196253) compounds and the Hammett substituent constants (σp) of the groups at the 4- and 7-positions. researchgate.net
The Hammett constant for a given substituent reflects its electron-donating or electron-withdrawing nature. researchgate.netfraunhofer.de By plotting a fluorescence property (e.g., log(Φ) or emission frequency) against the corresponding Hammett constants for a series of derivatives, a linear free-energy relationship can often be established. This correlation allows for the prediction of the fluorescent behavior of new, unsynthesized derivatives, guiding the rational design of probes with desired spectral properties. Electron-donating groups generally lead to red-shifted spectra, while the effect on quantum yield is more complex and depends on how the substituent influences non-radiative decay pathways.
Semi-Empirical Molecular Orbital Calculations for Fluorescence Prediction (e.g., PM3 Calculation of S₁-T₂ Energies)
Theoretical calculations provide deeper insight into the electronic structure and excited-state dynamics that govern fluorescence. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to model these properties. uni-muenchen.dewikipedia.org
For benzoxadiazole and benzofurazan compounds, PM3 calculations have been instrumental in predicting fluorescence quantum yields. rsc.orgnih.gov The key insight from these studies is that the quantum yield is strongly correlated with the energy difference between the first excited singlet state (S₁) and the second triplet state (T₂). A larger S₁-T₂ energy gap discourages intersystem crossing, a major non-radiative decay pathway, thereby favoring fluorescence and leading to a higher quantum yield. rsc.org This theoretical approach was used to progress from this compound to the design of new reagents with potentially superior fluorescence properties by selecting substituents that were predicted to maximize the S₁-T₂ gap. nih.gov These computational models serve as a powerful predictive tool in the development of new fluorophores.
Table 2: Theoretical Prediction of Fluorescence Properties
| Computational Method | Calculated Parameter | Predicted Property | Reference |
|---|---|---|---|
| Semi-empirical PM3 | S₁–T₂ Energy Gap | Fluorescence Quantum Yield (Φ) | rsc.orgnih.gov |
| Semi-empirical PM3 | S₁–T₁ Energy Gap | Influence of solvent effects on Φ | rsc.org |
Molecular Spectroscopic Analysis of this compound Conjugates (e.g., NMR, Mass Spectrometry for structural confirmation)
The synthesis of this compound conjugates requires unambiguous structural confirmation, which is routinely achieved using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov These techniques provide detailed information about the molecular framework and connectivity.
NMR spectroscopy (¹H and ¹³C) is used to map the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum confirm the presence of specific functional groups and their relative positions. For an this compound conjugate, one would expect to see characteristic signals for the aromatic protons on the benzoxadiazole ring, as well as signals corresponding to the acetamido group and the molecular moiety to which it is conjugated. researchgate.netfrontiersin.org
High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecule. nih.gov This allows for the determination of the elemental formula of the conjugate, confirming that the desired reaction has occurred and providing definitive proof of its identity. The observed mass must match the calculated theoretical mass for the proposed structure. frontiersin.org Together, NMR and MS form a powerful combination for the essential structural verification of any new this compound derivative. nih.govnih.gov
Advanced Analytical Applications of Aabd Sh As a Derivatization Reagent
High-Performance Liquid Chromatography (HPLC) Applications
Derivatization for Enhanced Chromatographic Separation (e.g., reversed-phase column)
The chemical derivatization of analytes using 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) is a pivotal strategy for improving their separation in reversed-phase high-performance liquid chromatography (HPLC). This technique is particularly advantageous for small, polar molecules such as short-chain fatty acids (SCFAs), which typically exhibit poor retention and inadequate separation on conventional reversed-phase columns mdpi.commdpi.com.
Research has demonstrated that this approach facilitates the effective separation of complex mixtures, including structural isomers of SCFAs. For instance, straight-chain SCFAs are retained longer and elute later than their branched-chain counterparts after derivatization with this compound mdpi.com. This enhanced separation capability is crucial for the accurate identification and quantification of individual isomers in complex biological samples. The derivatization reaction itself is efficient, often completed within five minutes at room temperature, making it a practical method for sample preparation mdpi.commdpi.com.
Table 1: Impact of this compound Derivatization on SCFA Chromatography
| Analyte | Property Before Derivatization | Property After Derivatization with this compound | Chromatographic Outcome on Reversed-Phase Column |
|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | High polarity, low hydrophobicity | Increased size and hydrophobicity | Enhanced retention and separation |
| Structural Isomers (e.g., butyric vs. isobutyric acid) | Co-elution or poor separation | Distinct retention times | Good separation of isomers |
Fluorimetric Detection in HPLC-FD Systems
This compound is designed as a fluorogenic derivatization reagent, making it highly suitable for sensitive and selective detection in HPLC systems equipped with a fluorescence detector (HPLC-FD). A key feature of this compound is that the reagent itself exhibits very weak fluorescence, while the resulting thioether derivatives formed upon reaction with carboxylic acids fluoresce strongly dss.go.th. This characteristic is highly beneficial as it minimizes background signal and interference from unreacted reagent, leading to improved signal-to-noise ratios and lower detection limits dss.go.th.
The fluorescent derivatives of carboxylic acids with this compound can be detected with high sensitivity. The optimal wavelengths for fluorimetric detection have been established at an excitation of 368 nm and an emission of 524 nm dss.go.th. Utilizing these settings, detection limits for derivatized carboxylic acids have been reported to be in the low femtomole range, specifically between 10–20 fmol, at a signal-to-noise ratio of 3 dss.go.th. This level of sensitivity makes the this compound derivatization method a powerful tool for the trace analysis of fatty acids and other carboxylic acid-containing compounds in various matrices.
Table 2: Fluorimetric Properties of this compound and its Derivatives
| Compound | Fluorescence Property | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit (S/N=3) |
|---|---|---|---|---|
| This compound Reagent | Very weak fluorescence | - | - | - |
| AABD-S-Carboxylic Acid Derivatives | Strong fluorescence | 368 | 524 | 10–20 fmol |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Enhanced Ionization and Fragmentation Patterns for Mass Spectrometric Detection
In addition to its utility in fluorescence detection, this compound derivatization significantly enhances the performance of analytes in liquid chromatography-mass spectrometry (LC-MS/MS). For compounds like SCFAs that typically exhibit poor ionization efficiency in electrospray ionization (ESI), derivatization with this compound provides a substantial improvement mdpi.com. The introduction of the AABD-S group facilitates better ionization in the MS source, leading to a stronger signal and improved sensitivity mdpi.comddtjournal.com.
A critical advantage of using this compound in LC-MS/MS is the generation of a consistent and specific fragmentation pattern upon collision-induced dissociation (CID). The derivatized molecules yield a unique fragmentation signature that is characteristic of the reagent itself mdpi.com. The most abundant product ion observed in the tandem mass spectrometry (MS/MS) spectra of this compound derivatives is typically found at a mass-to-charge ratio (m/z) of 210.2 mdpi.com. This ion corresponds to the this compound portion of the molecule and serves as a reliable marker for the presence of a derivatized analyte. This predictable fragmentation is instrumental for developing selective and sensitive quantification methods mdpi.com.
Strategies for Specific Discrimination of Derivatized Analytes (e.g., Short-Chain Fatty Acids)
The unique fragmentation pattern of this compound derivatives provides a robust strategy for the specific discrimination of target analytes from the complex background matrix. In LC-MS/MS analysis, this is typically achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. For the quantification of this compound derivatized compounds, a specific MS/MS transition is monitored, where the precursor ion is the protonated molecule of the derivatized analyte, and the product ion is the characteristic fragment of the this compound reagent at m/z 210.2 mdpi.com.
This approach ensures high specificity because only compounds that have been successfully derivatized with this compound will generate this particular product ion. The combination of the chromatographic retention time and this highly specific mass transition allows for the confident identification and quantification of analytes like SCFAs, even in the presence of numerous other compounds in a biological sample mdpi.com. Furthermore, the use of stable isotope-labeled internal standards, which also undergo derivatization, can lead to a product ion with a corresponding mass shift (e.g., m/z 211.2 for certain deuterium-labeled standards), further enhancing the accuracy and reliability of the quantification mdpi.com.
Method Development for High-Sensitivity Quantification in Complex Biological Matrices
The properties conferred by this compound derivatization—enhanced chromatographic separation, improved ionization efficiency, and specific fragmentation—are leveraged to develop high-sensitivity methods for quantifying analytes in complex biological matrices such as plasma, feces, and exhaled breath condensate mdpi.commdpi.com. The derivatization procedure is straightforward and rapid, requiring only a 5-minute incubation at room temperature, which is advantageous for high-throughput analysis mdpi.com.
Method validation for the analysis of SCFAs using this compound derivatization followed by LC-MS/MS has demonstrated excellent analytical performance. Calibration curves show good linearity over a wide concentration range, and the method achieves low limits of quantitation (LOQ) mdpi.com. For example, a study detailing the analysis of 12 different SCFAs reported specific instrumental parameters and MS/MS transitions that were optimized for each analyte mdpi.com. The accuracy and reproducibility of the method have been shown to be within acceptable limits for bioanalytical applications mdpi.com. The combination of a simple sample preparation protocol and the high selectivity and sensitivity of the LC-MS/MS detection makes this a powerful technique for metabolomics and other studies requiring precise measurement of carboxylic acids in biological systems.
Table 3: Exemplary LC-MS/MS Parameters for this compound Derivatized SCFAs
| Analyte (SCFA) | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Limit of Quantitation (LOQ) (µM) | Accuracy (%) | Reproducibility (RSD, %) |
|---|---|---|---|---|---|
| Acetic Acid (C2) | 254.3 | 210.2 | 0.5 | 98.7-104.3 | 2.0-8.9 |
| Propionic Acid (C3) | 268.3 | 210.2 | 0.1 | 96.6-103.4 | 1.8-6.1 |
| Butyric Acid (C4) | 282.3 | 210.2 | 0.1 | 97.5-101.9 | 1.8-5.3 |
| Valeric Acid (C5) | 296.3 | 210.2 | 0.1 | 97.4-102.3 | 2.1-5.7 |
Data derived from a study on SCFA profiling mdpi.com.
Application in Metabolomics Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently encounters challenges related to the low concentration and poor ionization efficiency of key metabolites. Chemical derivatization with reagents like this compound addresses these challenges by enhancing the detectability and chromatographic separation of target analytes.
This compound has been effectively utilized as a fluorescent derivatization reagent for the profiling of molecules containing carboxylic acid groups, such as fatty acids, bile acids, and prostaglandins. The derivatization process enhances the hydrophobicity and molecular size of these acids, leading to improved retention and separation in reversed-phase liquid chromatography.
A notable application is in the analysis of short-chain fatty acids (SCFAs), which are important metabolites produced by gut microbiota. A study by Song et al. detailed a facile profiling method for SCFAs using this compound derivatization followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The reaction is rapid, taking only 5 minutes at room temperature. This method demonstrated good chromatographic separation of SCFA structural isomers. For instance, in the analysis of various biological samples, straight-chain SCFAs eluted later than their branched-chain counterparts, and longer-chain SCFAs had longer retention times. The derivatization significantly improved the electrospray ionization (ESI) efficiency, allowing for sensitive detection.
The utility of this compound extends to other carboxylic acids as well. The benzofurazan (B1196253) structure, which is the core of this compound, is a key component in a range of fluorogenic and fluorescent labeling reagents used in biomedical chromatography. This family of reagents is known for its sensitivity and reactivity towards various functional groups, enabling the analysis of a wide array of biological molecules.
Table 1: Research Findings on this compound Derivatization of Short-Chain Fatty Acids
| Parameter | Finding | Source |
| Reagent | 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole (this compound) | |
| Target Analytes | Short-Chain Fatty Acids (SCFAs) | |
| Derivatization Time | 5 minutes | |
| Derivatization Temperature | Room Temperature | |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Key Advantage | Increased hydrophobicity and molecular size, leading to better separation and ionization. |
This compound has proven to be a highly effective reagent for the sensitive quantification of specific biomolecules, such as farnesoic acid (FA) and juvenile hormone III (JH III), which are crucial sesquiterpenoids in insect physiology. A robust method was developed for their quantification based on derivatization with fluorescent tags and subsequent analysis by high-performance liquid chromatography with a fluorescence detector (HPLC-FD).
In this method, the carboxyl group of farnesoic acid is derivatized with this compound. The resulting fluorescent derivative allows for highly sensitive detection, with linear responses observed in the femtomole range (10-20 to 1000 fmols). The recovery efficiency for farnesoic acid using this method is remarkably high, at over 98%, with excellent reproducibility. This sensitive and accurate quantification is critical for studying the biosynthesis and physiological roles of these hormones in organisms like Aedes aegypti and Drosophila melanogaster.
Table 2: Performance of this compound Derivatization for Farnesoic Acid Quantification
| Parameter | Value |
| Analyte | Farnesoic Acid (FA) |
| Derivatization Reagent | This compound |
| Analytical Method | HPLC-FD |
| Linear Range | 10-20 to 1000 fmols |
| Recovery Efficiency | >98% |
Development of this compound-Based Biosensors
While specific biosensors incorporating this compound are not yet widely documented, the chemical properties of this compound and its benzofurazan family make them promising candidates for the development of fluorescent biosensors. A biosensor typically consists of a biological recognition element and a transducer that converts the binding event into a measurable signal. In the case of a fluorescent biosensor, this signal is a change in fluorescence.
The core principle behind a potential this compound-based biosensor would be the modulation of its fluorescence upon interaction with a target analyte. This compound itself is non-fluorescent, but its derivatives with target molecules, such as those containing thiol or carboxylic acid groups, are intensely fluorescent. This "off-on" fluorescent response is an ideal characteristic for a biosensor, as it provides a high signal-to-noise ratio.
The development of such a biosensor would involve linking this compound to a recognition molecule (e.g., an enzyme, antibody, or aptamer) that specifically binds to the target analyte. The binding event could trigger a conformational change or a chemical reaction that facilitates the derivatization of a specific functional group by this compound, thereby "switching on" the fluorescence. For example, an enzyme-based biosensor could be designed where the enzymatic reaction produces a thiol-containing product that then reacts with this compound to generate a fluorescent signal. The intensity of the fluorescence would be proportional to the concentration of the analyte that acts as a substrate for the enzyme.
The versatility of benzofurazan chemistry allows for the synthesis of various derivatives with tailored reactivity and spectral properties, which could be exploited to create a range of biosensors for different biological targets.
Comparative Studies and Future Directions in Benzoxadiazole Based Reagents
Comparative Analysis of AABD-SH with Other Fluorogenic Derivatization Reagents
The effectiveness of a fluorogenic derivatization reagent is determined by several factors, including its reactivity towards the target analyte, the sensitivity of the resulting fluorescent derivative, and its performance in separation techniques like high-performance liquid chromatography (HPLC). This compound has been compared with other benzoxadiazole-based and conventional reagents to evaluate its suitability for specific analytical applications.
Evaluation of Reactivity and Derivatization Efficiency
The reactivity and derivatization efficiency of this compound are crucial for achieving complete labeling of the analyte, which is essential for accurate quantification. This compound has been proposed as a fluorogenic reagent for carboxylic acids, reacting in the presence of condensation reagents such as triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS). labsolu.ca The reaction with n-caprylic acid using MTBD-SH, a related benzoxadiazole reagent, was reported to be rapid, completing within 1 minute at room temperature in the presence of condensation reagents. labsolu.ca While direct comparative reaction rates between this compound and a broad range of other reagents for various analytes are not extensively detailed in the provided snippets, the efficiency of derivatization is often assessed by the signal intensity of the resulting product. For instance, in the context of derivatizing fatty acids (FA), the fluorescence signal increased with incubation time up to 15 minutes when using this compound. labsolu.ca Another benzoxadiazole reagent, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), demonstrated a significantly faster reaction rate with homocysteine compared to ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), completing quantitatively in 5 minutes at 50°C and pH 8.0. tcichemicals.com These examples highlight that reactivity is reagent- and analyte-specific and can be influenced by reaction conditions.
Assessment of Sensitivity and Detection Limits
Sensitivity is a key performance indicator for fluorogenic reagents, reflecting the lowest concentration or amount of analyte that can be reliably detected. The sensitivity achieved with this compound and related benzoxadiazole reagents varies depending on the analyte and the analytical system used. For carboxylic acids derivatized with 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), a reagent designed for higher sensitivity than this compound, detection limits in the range of 2.4-5.0 fmol were reported (S/N = 3). labsolu.ca For other benzoxadiazole-based hydrazino reagents used for aldehyde and ketone detection, detection limits in the fmol range were also observed, specifically 1040 fmol for propionaldehyde (B47417) with ABD-H, 120 fmol with DBD-H, and 35.0 fmol with NBD-H; and for heptan-4-one, 2690 fmol with ABD-H, 560 fmol with DBD-H, and 673 fmol with NBD-H. wikipedia.org These figures illustrate the varying sensitivities among different benzoxadiazole derivatives and for different target molecules. While specific fmol-level detection limits for this compound with its primary target molecules (carboxylic acids, thiols) were not explicitly provided in the immediate search results, the comparison with MTBD-SH suggests that this compound offers a certain level of sensitivity, which has prompted the development of more sensitive analogs. labsolu.ca
Chromatographic Performance and Interference Mitigation
Effective chromatographic separation of derivatized analytes is essential for accurate identification and quantification, particularly in complex sample matrices. Benzoxadiazole derivatives, including those formed with this compound, are commonly analyzed using reversed-phase HPLC. labsolu.calabsolu.ca Good separation of derivatives of various carboxylic acids (n-caprylic, n-capric, lauric, myristic, and palmitic acids) was achieved using reversed-phase columns after derivatization with MTBD-SH. labsolu.ca
A significant aspect of chromatographic performance is the mitigation of interference from endogenous compounds or reagent-related byproducts. The superiority of a derivatization reagent can be evaluated by the absence of interfering peaks originating from the reagent itself or its degradation products in the chromatogram. labsolu.ca Strategies for interference mitigation in HPLC include careful selection of chromatographic column properties, mobile phase composition, and elution gradients to ensure adequate separation of the analyte derivatives from potential interferents. oup.comwikipedia.orgufl.edu Sample preparation techniques also play a crucial role in reducing matrix interference before chromatographic analysis. oup.comwikipedia.org For instance, diluting urine samples with water and employing kinetic energy discrimination (KED) mode in HPLC-ICP-MS helped reduce matrix interference when determining arsenic and mercury species. wikipedia.org Similarly, optimizing the mobile phase composition in HPLC was shown to be critical for achieving satisfactory separation and avoiding interference from substances like sodium benzoate (B1203000) and potassium sorbate (B1223678) when analyzing naringin (B1676962) and neohesperidin. ufl.edu The development of water-soluble benzoxadiazole reagents can also contribute to improved chromatographic performance by enhancing the solubility of polar analytes in aqueous mobile phases, potentially reducing adsorption issues encountered with more hydrophobic derivatives. fishersci.comtcichemicals.com
Design and Development of Novel this compound Analogs
The ongoing research into benzoxadiazole-based reagents involves the rational design and synthesis of novel analogs to overcome limitations of existing reagents, including this compound, and to expand their applicability.
Structure-Guided Optimization for Improved Fluorescent Properties
The fluorescent properties of benzoxadiazole compounds are significantly influenced by their chemical structure and the nature and position of substituents on the benzoxadiazole core. fishersci.cawikipedia.org Understanding the relationship between structure and fluorescence is key to designing reagents with enhanced fluorescence intensity, altered excitation/emission wavelengths, or improved photostability. Studies have investigated the relationship between the fluorescence intensities of 4,7-disubstituted benzofurazans and parameters such as Hammett constants of substituents. fishersci.ca Furthermore, computational methods, such as PM3 molecular orbital calculations, have been employed to estimate the fluorescence quantum yields and predict the relative fluorescence intensities of benzofurazan (B1196253) compounds based on the energies of their excited states (e.g., S1-T2 energy differences). labsolu.cafishersci.ca This structure-guided approach has led to the design and synthesis of novel fluorogenic reagents with predicted superior properties. For example, based on calculated S1-T2 energy differences, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH) was designed and synthesized as a more sensitive fluorogenic reagent for carboxylic acids compared to this compound. labsolu.ca This demonstrates the power of structure-guided optimization in developing analogs with improved fluorescent characteristics.
Expanding the Scope of Derivatization Targets Beyond Carboxylic Acids
While 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole (this compound) is well-established as a fluorescent derivatization reagent primarily utilized for the analysis of carboxylic acids, particularly short-chain fatty acids (SCFAs), its chemical structure possesses functionalities that theoretically lend themselves to reactions with other classes of organic molecules. nih.govmdpi.comresearchgate.netacs.orgmdpi.comnih.govresearchgate.netdss.go.th The molecule contains a thiol (-SH) group and an amide linkage, in addition to the benzoxadiazole core. nih.govchemimpex.com The reactivity of thiols is well-documented, participating in reactions such as nucleophilic additions, disulfide formation through oxidation, and reactions with electrophiles like alkyl halides and activated alkenes. chemistrysteps.comwikipedia.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com
Despite the known reactivity of the thiol moiety, specific research detailing the application of this compound for the analytical derivatization of functional groups other than carboxylic acids for detection purposes is limited within the available literature. The primary reported reaction mechanism for this compound with carboxylic acids involves the formation of a thioester linkage, facilitated by condensation reagents. dss.go.th This reaction specifically targets the carboxyl group.
However, the presence of the nucleophilic thiol group in this compound suggests potential reactivity with other electrophilic centers. For instance, thiols are known to react with maleimides and activated halogens to form stable thioether bonds, a reaction commonly exploited in bioconjugation and the derivatization of thiol-containing biomolecules like cysteine residues in proteins. thermofisher.comiris-biotech.de Amines can also react with certain activated esters or isocyanates, forming amide or urea (B33335) linkages, respectively. rsc.orgresearchgate.net Alcohols, being less nucleophilic than thiols or amines, typically require activation or specific conditions to react with derivatization reagents. msu.edu
While other benzoxadiazole-based reagents lacking the thiol group of this compound have been developed for the derivatization of thiols (e.g., ABD-F, SBD-F) nih.govrsc.orgresearchgate.netstarshinechemical.com, this highlights the versatility of the benzoxadiazole core in yielding fluorescent derivatives, but does not directly demonstrate this compound's reactivity with thiols or other functional groups for analytical derivatization.
Conclusion
Summary of AABD-SH's Contributions to Analytical Chemistry and Chemical Biology
This compound's primary contribution to analytical chemistry lies in its application as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC). tcichemicals.comcalpaclab.comavantorsciences.comavantorsciences.com Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis. In the case of this compound, its thiol group (-SH) reacts with specific functional groups in target molecules, attaching the fluorescent benzofurazan (B1196253) moiety. This process is particularly valuable for the analysis of compounds that lack a native chromophore or fluorophore, thereby enabling their sensitive detection by fluorescence detectors in HPLC systems.
One of the notable applications of this compound is in the analysis of carboxylic acids, including fatty acids. rsc.org A study by Song et al. demonstrated a derivatization protocol where this compound, in conjunction with triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS), facilitates the formation of stable short-chain fatty acid (SCFA) derivatives. This reaction proceeds efficiently at room temperature, allowing for the subsequent quantification of SCFAs in various biological samples like mouse feces, plasma, and human breath condensates using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The fluorescence characteristics of this compound derivatives, with an excitation maximum around 368 nm and an emission maximum around 524 nm, provide high sensitivity, with detection limits in the femtomole range (10-20 fmol). rsc.org
The design of this compound was reportedly guided by an empirical method for predicting the fluorescence characteristics of benzofurazan compounds. rsc.org This highlights a rational design approach to developing new fluorogenic reagents with desired photophysical properties. While its use is documented in analytical methodologies, its application in chemical biology, particularly for intracellular imaging or as a specific sensor for biological thiols, is not extensively reported in the current scientific literature. The benzofurazan scaffold itself is a component of various fluorescent probes, but specific studies focusing on this compound as a probe for cellular applications are scarce. researchgate.net
Identification of Current Research Gaps and Challenges
Despite its utility in HPLC analysis, there are several research gaps and challenges associated with this compound. A primary limitation is the lack of comprehensive studies on its selectivity. While it is effective for derivatizing carboxylic acids, its reactivity towards other biological nucleophiles, especially in complex biological matrices, has not been thoroughly investigated. Biological thiols, such as cysteine, homocysteine, and glutathione, are abundant in cells and could potentially react with this compound, leading to interference in targeted analyses. The development of highly selective fluorescent probes for specific biothiols remains a significant challenge in the field.
Furthermore, the application of this compound in living systems is largely unexplored. For a compound to be a successful fluorescent probe in chemical biology, it must possess several key characteristics, including cell permeability, low cytotoxicity, and specific localization. There is a lack of data on these properties for this compound. Its potential as a tool for real-time monitoring of analytes within living cells is therefore yet to be established.
Another challenge pertains to the photophysical properties of this compound and its derivatives. While it offers good sensitivity, the excitation and emission wavelengths are in the visible range, which can be suboptimal for in vivo imaging due to issues like autofluorescence from biological tissues and limited tissue penetration.
Finally, while the synthesis of this compound has been described, the development of more efficient and versatile synthetic routes could facilitate the creation of derivatives with improved properties, such as enhanced brightness, photostability, and selectivity.
Future Research Perspectives and Potential Innovations
The future of this compound research holds potential for significant advancements, particularly in bridging the gap between its current analytical applications and its potential use in chemical biology.
Developing Selective Probes for Biothiols: A key area for future research is the modification of the this compound structure to enhance its selectivity for specific biological thiols. By introducing different functional groups to the benzofurazan ring, it may be possible to tune its reactivity and create probes that can distinguish between cysteine, homocysteine, and glutathione. This would be a significant contribution to the study of redox biology and the roles of these thiols in various physiological and pathological processes.
Exploring Applications in Cellular Imaging: Future studies should focus on evaluating the suitability of this compound and its derivatives as fluorescent probes for live-cell imaging. This would involve assessing their cell permeability, cytotoxicity, and subcellular localization. If successful, these probes could be used to visualize the distribution and dynamics of specific analytes within different cellular compartments.
Shifting to Near-Infrared (NIR) Wavelengths: To overcome the limitations of visible-light fluorescence for in vivo imaging, future research could aim to develop this compound analogs that operate in the near-infrared (NIR) window (650-900 nm). NIR probes offer deeper tissue penetration and reduced background fluorescence, making them more suitable for imaging in whole organisms.
Integration into Advanced Analytical Platforms: The derivatization chemistry of this compound could be integrated into more advanced analytical platforms, such as microfluidic devices and automated high-throughput screening systems. This would enable rapid and sensitive analysis of a large number of samples, which is crucial for applications in diagnostics and drug discovery.
Computational Design and Synthesis of Novel Analogs: Leveraging computational chemistry and predictive modeling could accelerate the design of new this compound-based reagents with optimized properties. Theoretical calculations can help in predicting the fluorescence characteristics, reactivity, and selectivity of novel structures before their synthesis, thus streamlining the development process.
Q & A
Basic Research Questions
Q. What are the critical chemical properties of Aabd-SH that determine its utility in biochemical assays?
- Methodological Answer : Key properties include its thiol reactivity, fluorescence quenching efficiency, and stability under physiological conditions. To validate these:
- Conduct UV-Vis spectroscopy to confirm absorbance maxima (e.g., 340 nm for thiol adducts).
- Assess stability via HPLC under varying pH and temperature conditions (retention time and peak integrity).
- Compare reactivity rates with control thiol compounds (e.g., glutathione) using kinetic assays .
- Table 1 :
| Property | Measurement Method | Optimal Conditions |
|---|---|---|
| Solubility | Dynamic Light Scattering (DLS) | PBS buffer, pH 7.4 |
| Reactivity | Stopped-flow spectroscopy | 25°C, 10 mM Tris-HCl |
Q. How can this compound be synthesized and characterized for purity in academic research?
- Methodological Answer :
- Synthesis : Use a two-step process: (1) Acetylation of 7-amino-2,3-benzoxadiazole, (2) Thiolation via nucleophilic substitution. Monitor intermediates by TLC.
- Characterization :
- Purity : HPLC with C18 column (≥94% purity threshold; mobile phase: acetonitrile/water gradient) .
- Structural Confirmation : H NMR (DMSO-d6: δ 2.1 ppm for acetyl group) and ESI-MS (m/z 225.2 [M+H]) .
Q. What are the foundational applications of this compound in fluorescence-based assays?
- Methodological Answer : Primarily used as a thiol-specific fluorogenic probe.
- Experimental Design :
Incubate this compound (10 µM) with target thiols (e.g., cysteine) in buffer.
Measure fluorescence emission at 450 nm (excitation: 340 nm).
Validate specificity using thiol-blocking agents (e.g., N-ethylmaleimide) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound reactivity studies across different pH conditions?
- Methodological Answer :
- Step 1 : Replicate experiments using standardized buffers (e.g., Tris-HCl vs. phosphate buffers).
- Step 2 : Apply multivariate analysis (ANOVA) to identify pH-dependent variables (e.g., ionic strength, buffer composition).
- Step 3 : Validate with alternative detection methods (e.g., LC-MS for adduct quantification) .
Q. What advanced statistical methods are recommended for optimizing this compound-based assay parameters?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, concentration).
- Validation : Bootstrap resampling to estimate confidence intervals for optimal conditions .
Q. How to address non-specific binding in this compound fluorescence assays when working with complex biological samples?
- Methodological Answer :
- Pre-Treatment : Deproteinize samples using centrifugal filters (10 kDa cutoff).
- Controls : Include blank matrices (e.g., serum without thiols) to quantify background noise.
- Data Correction : Apply standard addition method to account for matrix effects .
Q. What strategies ensure reproducibility of this compound synthesis across laboratories?
- Methodological Answer :
- Protocol Standardization : Document reaction stoichiometry, solvent purity, and stirring rates.
- Inter-Lab Validation : Share batches with collaborating labs for cross-testing via round-robin analysis.
- Metadata Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary data .
Methodological Best Practices
- Data Reporting : Follow guidelines for significant figures (e.g., report means ± SD to one decimal beyond instrument precision) .
- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
